molecular formula C6H7ClN2O2S B14918637 n-(4-Chloropyridin-2-yl)methanesulfonamide

n-(4-Chloropyridin-2-yl)methanesulfonamide

Cat. No.: B14918637
M. Wt: 206.65 g/mol
InChI Key: HMOKFGBMSIITDI-UHFFFAOYSA-N
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Description

N-(4-Chloropyridin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, featuring a chlorine atom at the 4-position and a methanesulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloropyridin-2-yl)methanesulfonamide typically involves the reaction of 4-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-chloropyridine+methanesulfonyl chlorideThis compound\text{4-chloropyridine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 4-chloropyridine+methanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloropyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

Chemistry: N-(4-Chloropyridin-2-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological systems. It may also be used in the development of new drugs targeting specific enzymes or receptors.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new therapeutic agents, particularly those targeting bacterial infections or inflammatory diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-(4-Chloropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The chlorine atom at the 4-position may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

  • N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
  • N-(2-Pyridyl)bis(trifluoromethanesulfonimide)
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Comparison: N-(4-Chloropyridin-2-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinity, making it suitable for distinct applications in research and industry.

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H,8,9)

InChI Key

HMOKFGBMSIITDI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1)Cl

Origin of Product

United States

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